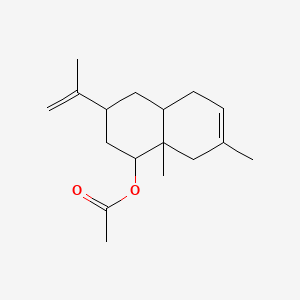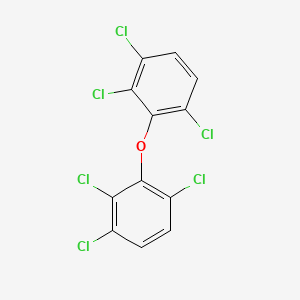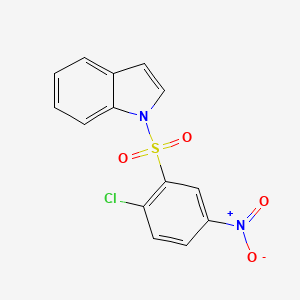
Xylityl glycoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylityl glycoside is a natural hydrophilic skincare ingredient derived from the glycosylation of xylitol, a polyol sugar known for its moisturizing properties. It is commonly found in the sugars of wheat and wood cellulose. This compound is valued for its ability to improve the epidermal water content by increasing dermal water reservoirs and enhancing hyaluronic acid production in the skin .
準備方法
Synthetic Routes and Reaction Conditions
Xylityl glycoside is synthesized through the glycosylation of xylitol. This process involves the reaction of xylitol with glucose under specific conditions to form the glycoside bond. The reaction typically requires the presence of an acid catalyst and is carried out at elevated temperatures to facilitate the formation of the glycoside .
Industrial Production Methods
Industrial production of this compound involves the use of biotechnological methods to produce xylitol from xylose, glucose, or biomass hydrolysate. Microbial production of xylitol has gained attention due to its eco-friendly nature and wide substrate availability. Chemical synthesis of xylitol from xylose remains the dominant route for large-scale production .
化学反応の分析
Types of Reactions
Xylityl glycoside primarily undergoes glycosylation reactions. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used.
Common Reagents and Conditions
Glycosylation: Acid catalysts, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major product formed from the glycosylation of xylitol is this compound. Oxidation and reduction reactions can lead to various derivatives depending on the specific reagents and conditions used .
科学的研究の応用
Xylityl glycoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly used in skincare products for its moisturizing and skin-conditioning properties. In the medical field, this compound is explored for its potential to enhance the absorption of active ingredients and improve skin hydration .
作用機序
Xylityl glycoside exerts its effects by optimizing the skin’s hydrous flow. It controls water circulation and reserves, reinforcing the synthesis of essential lipids and proteins involved in the organization of the corneus layer. This “anti-dehydration shield” action helps improve the epidermal water content and enhances hyaluronic acid production in the skin .
類似化合物との比較
Similar Compounds
Xylitol: A sugar alcohol derived from wood, particularly birch bark, known for its sweetening properties and use in dental care.
Glucose: A simple sugar that serves as a building block for various glycosides.
Anhydroxylitol: A derivative of xylitol used in combination with xylityl glycoside for enhanced moisturizing effects.
Uniqueness
This compound is unique due to its dual-action moisturizing properties. It not only increases the water content of the skin but also improves the skin barrier by enhancing lipid and protein synthesis. This makes it a valuable ingredient in skincare formulations aimed at improving skin hydration and overall health .
特性
CAS番号 |
1095751-96-4 |
|---|---|
分子式 |
C11H22O10 |
分子量 |
314.29 g/mol |
IUPAC名 |
(2S,3R,4R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H22O10/c12-1-4(14)7(16)5(15)3-20-11-10(19)9(18)8(17)6(2-13)21-11/h4-19H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1 |
InChIキー |
LTBAFRQKFIMYQK-DLWPFLMGSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC(C(C(CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


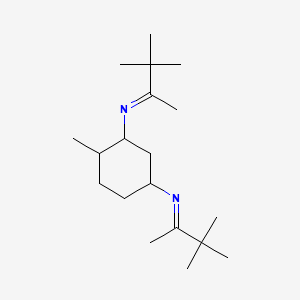
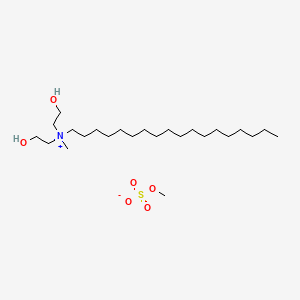
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)

![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)

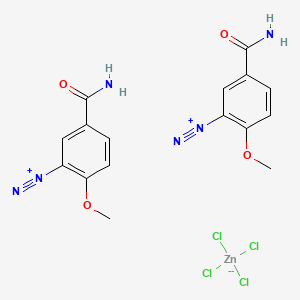
![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
